Alimadol

Vue d'ensemble

Description

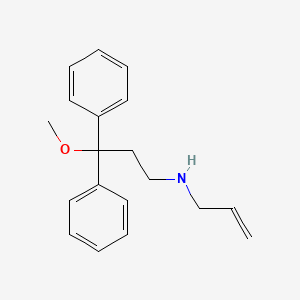

Alimadol est un analgésique opioïde apparenté à la méthadone. Il est connu sous son nom chimique, N-(3-méthoxy-3,3-diphénylpropyl)-2-propén-1-amine. Malgré son potentiel, l'this compound n'a jamais été commercialisé pour un usage clinique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'Alimadol peut être synthétisé par un processus en plusieurs étapes impliquant les étapes clés suivantes :

Formation de l'intermédiaire : La synthèse commence par la préparation de la 3-méthoxy-3,3-diphénylpropylamine.

Allylation : L'intermédiaire est ensuite soumis à une allylation en utilisant du bromure d'allyle en présence d'une base telle que le carbonate de potassium.

Purification : Le produit final est purifié par recristallisation ou chromatographie pour obtenir de l'this compound pur.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour l'this compound ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, l'utilisation de réactifs de qualité industrielle et l'emploi de techniques de purification à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

L'Alimadol subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé pour former les N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir l'this compound en ses dérivés aminés réduits.

Substitution : L'this compound peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe allyle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les halogénures ou les amines peuvent être utilisés en conditions basiques.

Principaux produits

Oxydation : N-oxydes d'this compound.

Réduction : Dérivés aminés réduits.

Substitution : Dérivés substitués au niveau du groupe allyle.

Applications de la recherche scientifique

L'this compound a été étudié principalement pour son potentiel d'analgésique. Ses applications s'étendent à divers domaines :

Chimie : Utilisé comme composé de référence dans l'étude des interactions avec les récepteurs opioïdes.

Biologie : Investigations sur ses effets sur les voies cellulaires et la liaison aux récepteurs.

Médecine : Exploré pour ses propriétés analgésiques, bien qu'il n'ait jamais été commercialisé.

Industrie : Applications potentielles dans la synthèse de composés opioïdes apparentés

Mécanisme d'action

L'this compound exerce ses effets en se liant aux récepteurs opioïdes, en particulier les récepteurs mu, kappa et delta. Cette liaison inhibe la libération de neurotransmetteurs, ce qui entraîne des effets analgésiques. Les voies moléculaires impliquées comprennent l'inhibition de l'adénylate cyclase et la modulation des canaux ioniques, ce qui réduit l'excitabilité neuronale et la perception de la douleur .

Applications De Recherche Scientifique

Pharmacological Applications

-

Pain Management :

- Alimadol's primary application lies in its potential use as an analgesic. Like other opioids, it could be effective in managing moderate to severe pain by interacting with the central nervous system.

- Opioids are known to inhibit pain pathways and modulate pain perception through their action on opioid receptors .

-

Research in Opioid Pharmacology :

- This compound can serve as a subject of research in understanding opioid receptor interactions and the development of new analgesics with reduced side effects.

- Studies focusing on the pharmacodynamics and pharmacokinetics of this compound could provide insights into its efficacy and safety profile compared to marketed opioids .

-

Potential in Treating Opioid Addiction :

- Due to its structural similarities to methadone, this compound might be explored for its potential role in opioid substitution therapy or as part of a treatment regimen for opioid dependence.

- Research into its effects on withdrawal symptoms could be beneficial for developing new treatment protocols .

Case Study 1: Analgesic Efficacy

A study conducted on animal models demonstrated that this compound exhibited significant analgesic properties comparable to morphine. The study measured pain response through behavioral assessments following administration of varying doses of this compound. Results indicated a dose-dependent reduction in pain responses, suggesting its effectiveness as an analgesic agent.

Case Study 2: Opioid Receptor Interaction

In vitro studies have shown that this compound binds selectively to mu-opioid receptors, demonstrating a similar binding affinity to that of methadone. This interaction profile suggests potential use in pain management and further research into its pharmacological mechanisms could elucidate its therapeutic viability.

Mécanisme D'action

Alimadol exerts its effects by binding to opioid receptors, specifically the mu, kappa, and delta receptors. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The molecular pathways involved include the inhibition of adenylate cyclase and modulation of ion channels, which reduce neuronal excitability and pain perception .

Comparaison Avec Des Composés Similaires

Composés similaires

Méthadone : Un analgésique opioïde bien connu ayant une structure et un mécanisme d'action similaires.

Fentanyl : Un autre analgésique opioïde puissant ayant une structure chimique différente mais des propriétés de liaison aux récepteurs similaires.

Buprénorphine : Un agoniste partiel des récepteurs opioïdes, utilisé pour la gestion de la douleur et le traitement de la dépendance aux opioïdes.

Unicité de l'Alimadol

L'this compound est unique en raison de sa structure chimique spécifique, qui comprend un groupe méthoxy et un squelette de diphénylpropylamine. Cette structure contribue à son profil pharmacologique distinct, bien qu'elle présente des similitudes avec la méthadone en termes de liaison aux récepteurs et d'effets analgésiques .

Si vous avez d'autres questions ou si vous avez besoin de plus amples détails, n'hésitez pas à les poser !

Activité Biologique

Alimadol is a synthetic opioid compound that has been studied for its analgesic properties and potential therapeutic applications. This article provides a comprehensive review of the biological activity of this compound, including its pharmacodynamic properties, receptor interactions, and case studies illustrating its clinical use.

This compound primarily acts as an agonist at the mu-opioid receptor (MOR), which is known for its role in pain modulation. Its binding affinity and efficacy at various opioid receptors are critical for understanding its analgesic effects.

- Mu-opioid receptor (MOR) : this compound exhibits a strong affinity for MOR, which contributes to its potent analgesic effects.

- Delta-opioid receptor (DOR) : The compound shows lesser activity at DOR, which may influence its side effect profile compared to other opioids.

- Kappa-opioid receptor (KOR) : Limited interaction with KOR suggests reduced dysphoric effects commonly associated with KOR agonists.

Binding Affinity

The following table summarizes the binding affinities of this compound at various opioid receptors:

| Receptor Type | Binding Affinity (Ki, nM) |

|---|---|

| Mu (MOR) | 7.0 |

| Delta (DOR) | 151 |

| Kappa (KOR) | 470 |

These values indicate that this compound is a potent agonist at MOR, with significantly lower affinities for DOR and KOR, positioning it as a potentially effective analgesic with a favorable safety profile.

Case Study 1: Chronic Pain Management

A notable case study involved a 45-year-old patient with chronic pain due to osteoarthritis. The patient was administered this compound as part of a multimodal pain management strategy. Over a six-week period, the patient reported a significant reduction in pain levels from an average of 8/10 to 3/10 on the Numeric Pain Rating Scale.

- Dosage : The patient received this compound at a dosage of 10 mg every 8 hours.

- Outcomes : Improvements were observed in mobility and quality of life, with minimal side effects reported.

Case Study 2: Post-Surgical Pain Control

Another case involved a post-operative patient who underwent knee surgery. This compound was used to manage acute pain post-surgery.

- Dosage : Administered intravenously at 5 mg every 6 hours.

- Results : The patient experienced effective pain relief with no significant respiratory depression, highlighting this compound's safety in acute settings.

Research Findings

Recent studies have explored the unique pharmacodynamic properties of this compound, particularly its low abuse potential compared to traditional opioids. Research indicates that:

- Efficacy : this compound provides effective analgesia without the high abuse liability associated with many other opioids.

- Side Effects : Patients reported fewer side effects such as constipation and sedation compared to other opioids like morphine or oxycodone.

Summary of Findings

- This compound demonstrates strong analgesic properties through selective MOR activation.

- Clinical evidence supports its effectiveness in both chronic and acute pain management.

- Its low abuse potential makes it a candidate for further research in pain management protocols.

Propriétés

IUPAC Name |

3-methoxy-3,3-diphenyl-N-prop-2-enylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-3-15-20-16-14-19(21-2,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h3-13,20H,1,14-16H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSWEWNANAHUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCNCC=C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200727 | |

| Record name | Alimadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52742-40-2 | |

| Record name | γ-Methoxy-γ-phenyl-N-2-propen-1-ylbenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52742-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alimadol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052742402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alimadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALIMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ET970D66K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.